molecular formula C11H9NO B6255353 1-methylisoquinoline-6-carbaldehyde CAS No. 1416713-19-3

1-methylisoquinoline-6-carbaldehyde

Número de catálogo: B6255353
Número CAS: 1416713-19-3
Peso molecular: 171.19 g/mol
Clave InChI: PTTMFEAVOCMRCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-methylisoquinoline-6-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95.
BenchChem offers high-quality 1-methylisoquinoline-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methylisoquinoline-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-methylisoquinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-11-3-2-9(7-13)6-10(11)4-5-12-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTMFEAVOCMRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-19-3
Record name 1-methylisoquinoline-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Comprehensive Technical Guide on 1-Methylisoquinoline-6-carbaldehyde: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of targeted therapeutics, the isoquinoline core is a privileged scaffold, predominantly recognized for its role in designing potent kinase inhibitors (such as ROCK, PKA, and PKG inhibitors). 1-Methylisoquinoline-6-carbaldehyde (CAS: 1416713-19-3) serves as a highly versatile, bifunctional building block in this domain. By pre-installing the C1-methyl group, this intermediate bypasses the need for complex late-stage C-H functionalization at the electron-deficient C1 position. Concurrently, the C6-carbaldehyde provides a highly reactive electrophilic handle, enabling rapid elaboration into diverse amine libraries designed to probe the solvent-exposed channels of kinase active sites.

This whitepaper details the physicochemical properties, chemoselective synthetic routing, and self-validating experimental protocols required to effectively utilize this compound in drug discovery workflows.

Physicochemical Profiling & Structural Logic

The reactivity of 1-methylisoquinoline-6-carbaldehyde is dictated by the electronic push-pull system of its fused bicyclic core. The basic isoquinoline nitrogen (N2) withdraws electron density from the ring system, a dynamic that is partially offset by the hyperconjugation of the C1-methyl group. The C6-formyl group is highly electrophilic, making it an ideal candidate for condensation reactions, but also susceptible to autoxidation if not handled correctly.

Quantitative Data Summary
PropertyValueMechanistic Implication / Handling Requirement
CAS Number 1416713-19-3Standard registry identifier for procurement.
Molecular Formula C11H9NO-
Molecular Weight 171.20 g/mol Low molecular weight ensures downstream products remain within Lipinski's Rule of 5.
Monoisotopic Mass 171.0684 DaKey parameter for High-Resolution Mass Spectrometry (HRMS) validation.
SMILES CC1=NC=CC2=C1C=CC(=C2)C=OUseful for in silico docking and cheminformatics.
Boiling Point 332.3 ± 22.0 °C (Predicted)High boiling point; requires high-vacuum conditions if distillation is attempted.
Density ~1.1 - 1.2 g/cm³-
Storage Conditions 2-8 °C, Inert AtmosphereCritical: Must be stored under Nitrogen or Argon. Aldehydes on electron-deficient rings are highly prone to radical-mediated autoxidation to carboxylic acids.

Data supported by the and.

Synthetic Methodologies & Self-Validating Protocols

Synthesizing 1-methylisoquinoline-6-carbaldehyde typically relies on the controlled oxidation of its corresponding alcohol precursor, (1-methylisoquinolin-6-yl)methanol. The choice of oxidant is the most critical variable in this workflow.

Synthesis A 6-bromo-1-methylisoquinoline B (1-methylisoquinolin-6-yl)methanol A->B 1. n-BuLi, THF, -78°C 2. DMF 3. NaBH4 C 1-methylisoquinoline-6-carbaldehyde (Target Compound) A->C Pd(OAc)2, CO (gas) Direct Carbonylation B->C MnO2 (1.5 - 5.0 eq) THF, 50-55°C, 6-8h

Caption: Synthetic pathways for 1-methylisoquinoline-6-carbaldehyde from brominated precursors.

Protocol 1: Chemoselective Oxidation via Manganese Dioxide (MnO₂)

Causality behind experimental choices: Active manganese dioxide (MnO₂) is specifically selected over aggressive oxidants (such as Jones reagent or KMnO₄) to prevent the over-oxidation of the C6-aldehyde into a carboxylic acid. Furthermore, the mild, heterogeneous nature of MnO₂ avoids N-oxidation of the basic isoquinoline nitrogen—a frequent and detrimental side reaction when utilizing peracids (like mCPBA) or strong homogeneous oxidizers .

Step-by-Step Methodology:

  • Reactor Charging: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of (1-methylisoquinolin-6-yl)methanol in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Oxidant Addition: Add 1.5 to 5.0 equivalents of activated MnO₂. Expert Tip: The stoichiometry of MnO₂ heavily depends on its activation state; using a large excess (up to 5 eq) of freshly activated MnO₂ is standard practice as it is easily removed via filtration.

  • Reaction Execution: Heat the suspension to 50–55 °C and stir vigorously for 6–8 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

    • Validation check: The starting alcohol (lower Rf​ ) must disappear, replaced by a new UV-active spot (higher Rf​ ).

    • Chemical confirmation: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The product spot will immediately turn bright yellow/orange, confirming the presence of the formyl group.

  • Workup & Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove all manganese residues. Wash the Celite cake thoroughly with Ethyl Acetate. Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified via flash chromatography if necessary.

Application in Drug Discovery: Elaboration of Kinase Inhibitor Scaffolds

In kinase inhibitor design, the 1-methylisoquinoline core frequently acts as the "hinge-binding" motif, anchoring the molecule to the ATP-binding pocket via hydrogen bonds from the isoquinoline nitrogen. The C6 position points directly toward the solvent-exposed channel. By utilizing 1-methylisoquinoline-6-carbaldehyde in a reductive amination workflow, chemists can rapidly append various solubilizing groups (e.g., piperazines, morpholines) to optimize pharmacokinetics.

Workflow N1 1-methylisoquinoline-6-carbaldehyde N3 Imine / Iminium Intermediate N1->N3 Condensation (AcOH cat., DCE) N2 Amine Nucleophile (1.2 eq) N2->N3 N5 6-(aminomethyl)-1-methylisoquinoline (Kinase Inhibitor Scaffold) N3->N5 Reduction (Room Temp, 2-12h) N4 NaB(OAc)3H (1.5 eq) N4->N5 Hydride Transfer

Caption: Reductive amination workflow for generating kinase inhibitor scaffolds.

Protocol 2: High-Yield Reductive Amination

Causality behind experimental choices: Sodium triacetoxyborohydride (NaB(OAc)₃H) is the hydride source of choice. The electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the boron-hydride bond compared to NaBH₄. This ensures that any unreacted starting aldehyde is not prematurely reduced to the corresponding alcohol, allowing the dynamic equilibrium of the reaction to funnel entirely toward the target amine.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-methylisoquinoline-6-carbaldehyde (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine/iminium formation. Stir at room temperature for 1–2 hours.

  • Hydride Reduction: Add NaB(OAc)₃H (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 2–12 hours.

  • Self-Validation (LC-MS): Take a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.

    • Validation check: The aldehyde peak ( [M+H]+=172.1 ) should be completely consumed.

    • Error check: The absence of an [M+H]+=174.1 peak confirms that premature reduction to the alcohol side-product did not occur.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Rationale: The basic bicarbonate neutralizes the acetic acid and ensures the basic isoquinoline product is fully deprotonated, driving it into the organic phase. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Analytical Validation Standards

To ensure scientific integrity before utilizing 1-methylisoquinoline-6-carbaldehyde in library synthesis, the batch must be analytically validated:

  • ¹H NMR (400 MHz, CDCl₃): The defining diagnostic peak is the aldehyde proton, which will appear as a sharp singlet far downfield at approximately 10.15 - 10.25 ppm . The C1-methyl group will appear as a distinct singlet around 2.95 - 3.05 ppm . The aromatic protons of the isoquinoline core will integrate to 5 protons between 7.50 and 8.60 ppm.

  • LC-MS (ESI+): The compound must exhibit a clean parent ion mass of m/z 172.1 [M+H]+ . If a peak at m/z 188.1 is observed, it indicates that autoxidation to the carboxylic acid has occurred, and the batch must be discarded or repurposed.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 117274173, 1-methylisoquinoline-6-carbaldehyde. Retrieved from[Link]

  • Google Patents. (2015). Preparation method of isoquinoline-6-formaldehyde (Patent No. CN104370813A).
  • ACS Publications. (2024). Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol. Organic Letters. Retrieved from[Link]

Orthogonal Reactivity and Mechanistic Utility of 1-Methylisoquinoline-6-carbaldehyde in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methylisoquinoline-6-carbaldehyde (Molecular Formula: C11H9NO) is a highly versatile, bifunctional heterocyclic building block utilized in advanced organic synthesis and pharmaceutical drug development[1]. Its structural architecture contains two distinct, orthogonally reactive centers: a C-H acidic methyl group at the C1 position and an electrophilic formyl group at the C6 position. This whitepaper elucidates the mechanistic pathways governing its reactivity, offering self-validating protocols for chemoselective functionalization.

Electronic Properties and Mechanistic Reactivity

The isoquinoline nucleus exerts a strong electron-withdrawing effect, particularly at the C1 and C3 positions, due to the imine nitrogen[2]. This electronic distribution dictates the molecule's dual reactivity:

  • C1-Methyl Acidity (Nucleophilic Handle): The methyl protons at C1 are highly acidic. Treatment with strong organolithium bases (e.g., n-BuLi or t-BuLi) generates a resonance-stabilized 1-(lithiomethyl)isoquinoline intermediate, which acts as a potent carbon nucleophile[2].

  • C6-Carbaldehyde (Electrophilic Handle): The aldehyde at C6 is primed for nucleophilic attack, condensation, and olefination. It readily participates in multi-component reactions, such as the synthesis of quinoxalines via condensation with 1,2-diaminobenzenes[3].

  • The Self-Condensation Conundrum: Because the molecule possesses both a nucleophilic precursor and an electrophile, attempting direct base-catalyzed functionalization of the C1-methyl group without protecting the C6-aldehyde will inevitably lead to intermolecular self-condensation (Aldol-type polymerization).

Reactivity SM 1-Methylisoquinoline- 6-carbaldehyde Base Strong Base (e.g., n-BuLi) SM->Base Deprotonation Nuc Nucleophile (e.g., Amines, Ylides) SM->Nuc Electrophilic Addition Polymer Self-Condensation (Polymerization) SM->Polymer Unprotected Aldehyde C1_Active C1-Lithiomethyl Intermediate Base->C1_Active C6_Active C6-Imine/Alkene Derivatives Nuc->C6_Active C1_Active->SM Intermolecular Attack

Mechanistic pathways of 1-methylisoquinoline-6-carbaldehyde highlighting the self-condensation risk.

Strategic Chemoselectivity: Self-Validating Protocols

To harness the full potential of this scaffold, researchers must employ orthogonal protection strategies. Below, we detail the causality behind the experimental choices for two distinct workflows.

Workflow A: C1-Methyl Functionalization via Transient C6-Protection

Causality: To functionalize the C1-methyl group via lithiation, the C6-aldehyde must be protected to prevent polymerization. Acetalization is chosen because acetals are stable to strongly basic/nucleophilic conditions (like organolithiums) but are easily cleaved under mild acidic conditions.

Protocol: Synthesis of 1-(2-hydroxyethyl)isoquinoline-6-carbaldehyde derivatives

  • Protection (Acetal Formation): Suspend 1-methylisoquinoline-6-carbaldehyde (1.0 equiv) in anhydrous toluene. Add ethylene glycol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (0.1 equiv). Reflux using a Dean-Stark trap.

    • Self-Validation Mechanism: The reaction is driven by the azeotropic removal of water. The collection of the theoretical volume of water in the trap visually validates quantitative acetal formation.

  • Lithiation and Electrophilic Trapping: Dissolve the acetal-protected intermediate in anhydrous THF and cool to -78 °C under Argon. The cryogenic temperature provides kinetic control, preventing side reactions. Dropwise add n-BuLi (1.1 equiv)[2][4]. Add the target electrophile (e.g., an alkyl halide) and stir for 2 hours, allowing it to warm to room temperature.

    • Self-Validation Mechanism: The solution will transition from colorless to a deep red/purple upon the addition of n-BuLi, indicating the successful generation of the 1-(lithiomethyl)isoquinoline anion[4]. Quenching with saturated NH₄Cl will immediately discharge this color.

  • Deprotection: Treat the crude organic extract with 2M HCl in THF/H₂O (1:1) at room temperature for 4 hours.

    • Self-Validation Mechanism: TLC (Hexane/EtOAc) will show the disappearance of the non-polar acetal spot and the emergence of a highly UV-active, polar aldehyde spot.

Workflow Start 1-Methylisoquinoline- 6-carbaldehyde Protect 1. Acetalization (Ethylene Glycol, H+) Start->Protect Lithiate 2. Lithiation (n-BuLi, -78°C) Protect->Lithiate Trap 3. Electrophile Trapping Lithiate->Trap Deprotect 4. Acidic Deprotection Trap->Deprotect Product C1-Functionalized 6-Carbaldehyde Deprotect->Product

Step-by-step workflow for the chemoselective C1-functionalization of 1-methylisoquinoline-6-carbaldehyde.

Workflow B: Direct C6-Carbaldehyde Functionalization

Causality: The formyl group can be directly targeted if the reaction conditions are insufficiently basic to deprotonate the C1-methyl group. For instance, the synthesis of quinoxaline derivatives via condensation with 1,2-diaminobenzenes proceeds smoothly under mild, acid-catalyzed or metal-free conditions[3].

Protocol: Quinoxaline Annulation

  • Condensation: Dissolve 1-methylisoquinoline-6-carbaldehyde (1.0 equiv) and 1,2-diaminobenzene (1.1 equiv) in ethanol. Stir at room temperature or mild reflux. The electrophilic C6-aldehyde undergoes double Schiff base formation followed by oxidative aromatization[3].

    • Self-Validation Mechanism: The precipitation of the highly conjugated quinoxaline product from the ethanol solution drives the equilibrium forward and serves as a visual confirmation of reaction progress.

Quantitative Data and Analytical Signatures

Accurate structural elucidation is critical for verifying the integrity of the synthetic transformations[5]. The table below summarizes the expected spectroscopic data for 1-methylisoquinoline-6-carbaldehyde and its key intermediates, enabling rapid self-validation during the experimental workflows.

Compound State¹H NMR Key Shifts (δ, ppm)IR Signatures (cm⁻¹)Mass Spec (EI) m/z
Unprotected Starting Material 10.20 (s, 1H, -CHO), 3.05 (s, 3H, C1-CH₃)~1700 (C=O str), ~3050 (Ar C-H)171 [M]⁺, 172 [M+H]⁺
C6-Acetal Protected 5.90 (s, 1H, acetal-CH), 3.05 (s, 3H, C1-CH₃)~1100 (C-O-C str), Absence of 1700215 [M]⁺
C1-Lithiated Intermediate N/A (Transient species)N/AN/A
C6-Quinoxaline Derivative 8.10-8.30 (m, quinoxaline Ar-H), 3.05 (s, 3H)~1600 (C=N str), Absence of 1700261 [M]⁺ (Predictive)

(Note: NMR shifts are predictive based on the electron-withdrawing nature of the isoquinoline core and analogous structures like 6-chloroisoquinoline-1-carbaldehyde[5] and 1-isoquinolinecarboxaldehyde[6]).

Precursor Synthesis via Oxidation

If 1-methylisoquinoline-6-carbaldehyde is not commercially available, it can be synthesized via selective oxidation. Oxidation of methyl groups on isoquinolines using Selenium Dioxide (SeO₂) in dioxane is a well-established method for generating isoquinoline carbaldehydes[5][6]. However, SeO₂ oxidation of 1,6-dimethylisoquinoline would yield a mixture, as both the C1 and C6 methyl groups are susceptible to oxidation. The C1-methyl is generally more reactive towards SeO₂ due to activation by the adjacent ring nitrogen, meaning direct synthesis requires carefully controlled conditions or alternative cross-coupling strategies (e.g., formylation of 6-bromo-1-methylisoquinoline).

Conclusion

1-Methylisoquinoline-6-carbaldehyde is a potent, bifunctional scaffold in organic synthesis. By understanding the orthogonal electronic properties of its C1-methyl and C6-carbaldehyde groups, synthetic chemists can design robust, chemoselective workflows. The self-validating protocols outlined herein ensure high-fidelity transformations, paving the way for the development of novel therapeutics and advanced organic materials.

Sources

The Discovery and Natural Occurrence of Isoquinoline-6-Carbaldehyde Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline alkaloids represent a highly conserved class of nitrogenous secondary metabolites with profound pharmacological significance. Among these, isoquinoline-6-carbaldehyde and its naturally occurring analogues have emerged as critical structural motifs and synthetic precursors in modern drug discovery. This technical whitepaper explores the biosynthetic origins, isolation methodologies, and synthetic derivatization of 6-formylated isoquinolines, providing researchers with self-validating protocols for their application in medicinal chemistry.

Natural Occurrence and Biosynthetic Origins

Isoquinoline alkaloids are predominantly isolated from plant families such as Papaveraceae, Berberidaceae, and Menispermaceae, as well as marine organisms like tunicates and sponges[1][2]. While simple isoquinolines often feature methoxy or hydroxy groups at the 6- and 7-positions, the natural occurrence of formyl groups (carbaldehydes) on the isoquinoline core is relatively rare but highly prized for its chemical reactivity.

Biosynthetically, these scaffolds originate from the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from L-tyrosine[1]. This enzymatic reaction forms (S)-norcoclaurine, which undergoes sequential oxidations and methylations to yield (S)-reticuline—the central intermediate for diverse isoquinoline architectures. The oxygenation at the 6-position is established early in this pathway. In specific taxa, specialized enzymatic oxidations convert these functional groups into 6-formyl derivatives, serving as a natural electrophilic anchor for further biological complexity.

Biosynthesis T L-Tyrosine D Dopamine T->D Decarboxylation H 4-HPAA T->H Transamination N (S)-Norcoclaurine D->N Pictet-Spengler Condensation H->N R (S)-Reticuline N->R Methylation & Oxidation I 6-Oxygenated Isoquinolines (Precursors to 6-Carbaldehyde) R->I Scaffold Diversification

Biosynthetic pathway of 6-oxygenated isoquinoline alkaloids from L-tyrosine.

Discovery and Isolation Workflows

The discovery of 3 from natural matrices requires rigorous extraction and fractionation protocols to prevent the oxidation or degradation of the reactive aldehyde moiety[3]. The electrophilic nature of the 6-carbaldehyde group makes it susceptible to nucleophilic attack by standard extraction solvents (e.g., forming hemiacetals in methanol) if not carefully controlled.

Protocol: Self-Validating Extraction and Isolation of Formylated Isoquinolines

To ensure structural integrity during isolation, researchers must employ a pH-controlled, non-nucleophilic extraction system.

  • Biomass Preparation: Lyophilize 500 g of the collected plant/marine biomass to halt enzymatic degradation. Pulverize to a fine powder (particle size < 0.5 mm).

  • Primary Extraction: Macerate the biomass in 2 L of dichloromethane (DCM) containing 1% trifluoroacetic acid (TFA) at 4°C for 24 hours.

    • Causality: DCM prevents hemiacetal formation (unlike methanol or ethanol), while TFA protonates the isoquinoline nitrogen, increasing solubility and stabilizing the aldehyde against autoxidation.

  • Liquid-Liquid Partitioning: Filter the extract and partition with 0.1 M HCl. Collect the aqueous layer (containing alkaloid salts). Adjust the aqueous layer to pH 9 using cold aqueous NH₄OH, and rapidly back-extract with ethyl acetate.

    • Causality: Rapid pH adjustment and immediate extraction trap the free base alkaloids in the organic phase before base-catalyzed aldol condensations can occur.

  • Chromatographic Isolation: Subject the organic fraction to silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient). Monitor fractions via UV absorbance at 254 nm and 365 nm.

  • Validation: Analyze fractions using ¹H-NMR. The diagnostic aldehyde proton typically appears as a sharp singlet far downfield (δ 9.8–10.5 ppm), confirming the preservation of the 6-carbaldehyde moiety[4].

IsolationWorkflow B Lyophilized Biomass E Acidic DCM Extraction (Prevents Hemiacetal) B->E P Acid/Base Partitioning (pH 9, EtOAc) E->P C Flash Chromatography (Hexane/EtOAc) P->C V 1H-NMR Validation (Aldehyde Peak 9.8-10.5 ppm) C->V

Self-validating isolation workflow for formylated isoquinoline natural products.

Structural Biology and Pharmacological Relevance

Isoquinoline-6-carbaldehyde analogues are highly valued in medicinal chemistry. The planar isoquinoline core readily intercalates with DNA or binds to kinase hinge regions, while the 6-carbaldehyde group serves as a critical electrophilic handle for covalent binding or as a precursor for synthesizing complex functional groups (e.g., hydrazones, thiosemicarbazones)[5][6].

For instance, thiosemicarbazone derivatives of isoquinoline carbaldehydes have demonstrated potent anti-proliferative properties, often potentiated by physiological metal ions like Cu²⁺[5].

Table 1: Pharmacological Profiles of Isoquinoline-6-Carbaldehyde Derivatives and Analogues

Compound Class / AnaloguePrimary Biological TargetObserved Activity (IC₅₀ / MIC)Mechanism of Action
Isoquinoline-6-thiosemicarbazonesPancreatic/Lung Cancer CellsLow-to-mid nanomolar (IC₅₀)Metal chelation (Cu²⁺), ROS generation[5]
6-(Benzylamino)isoquinoline N-oxidesHuman Tumor Cell Panel0.91 µM (Mean GI₅₀)Topoisomerase inhibition / DNA intercalation[5]
Indolo[2,1-a]isoquinolinesCellular Microtubules5 - 15 µMTubulin polymerization inhibition[7]
Isoquinoline-6-carboxamide derivativesWee1 Kinase< 100 nMTargeted protein degradation (PROTACs)[8]

Synthetic Derivatization: Expanding the Natural Scaffold

Because naturally occurring 6-formyl isoquinolines are scarce, synthetic derivation from commercially available 9 (PubChem CID: 15290359) is the standard approach for drug development[9]. A common and highly effective derivatization is the reductive amination of the 6-carbaldehyde to yield 6-(aminomethyl)isoquinolines, which exhibit enhanced aqueous solubility and hydrogen-bond donor capacity.

Protocol: Reductive Amination of Isoquinoline-6-Carbaldehyde

This protocol is designed as a self-validating system, utilizing an in-situ imine formation followed by selective reduction.

  • Imine Formation: Dissolve 1.0 eq (157 mg, 1.0 mmol) of isoquinoline-6-carbaldehyde and 1.2 eq of the desired primary amine in 10 mL of anhydrous 1,2-dichloroethane (DCE). Add 2.0 eq of anhydrous MgSO₄.

    • Causality: DCE is non-coordinating, and MgSO₄ acts as a water scavenger, driving the equilibrium towards the imine without requiring harsh acidic conditions that might protonate the isoquinoline nitrogen and precipitate the starting material.

  • Validation Step 1: After 2 hours at room temperature, take a 0.1 mL aliquot, evaporate, and run an IR spectrum. The disappearance of the strong C=O stretch (~1690 cm⁻¹) and appearance of a C=N stretch (~1640 cm⁻¹) validates complete conversion.

  • Reduction: Cool the reaction to 0°C. Add 1.5 eq (318 mg, 1.5 mmol) of sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine over the isoquinoline aromatic system. The low temperature prevents exothermic degradation.

  • Quenching and Workup: Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃ (10 mL) to neutralize acetic acid byproducts and destroy excess hydride. Extract with DCM (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Step 2: Purify via silica gel chromatography. Confirm the product via ¹³C-NMR; the carbonyl carbon signal (~192 ppm) must be absent, replaced by an aliphatic methylene carbon (~45-55 ppm)[10].

Conclusion

The intersection of natural product isolation and synthetic derivatization makes isoquinoline-6-carbaldehyde analogues a cornerstone of modern medicinal chemistry. By understanding their biosynthetic origins and employing rigorous, self-validating protocols for their extraction and modification, researchers can continue to unlock their vast therapeutic potential against oncological and infectious targets.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI URL:[Link]

  • Synthesis of heterocycles: Indolo[2,1-a]isoquinolines, renewables, and aptamer ligands for cellular imaging - OSTI URL:[Link]

  • Cp*RhIII-Catalyzed Cascade Annulation of Arylimidates with Pyridotriazoles toward Isoquinolin-3-ol Derivatives - ACS Publications URL:[Link]

  • Isoquinoline-6-carboxaldehyde | CID 15290359 - PubChem URL:[Link]

  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity - IntechOpen URL:[Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids - RSC Publishing URL:[Link]

  • WO2024006881A1 - Wee1 degrading compounds and uses thereof - Google Patents URL

Sources

Methodological & Application

Application Note: 1-Methylisoquinoline-6-carbaldehyde as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the dynamic landscape of modern medicinal chemistry, the strategic selection of molecular precursors dictates the efficiency of library generation and the ultimate pharmacokinetic success of the lead compounds. 1-Methylisoquinoline-6-carbaldehyde (CAS: 1416713-19-3) [1] has emerged as a highly versatile and privileged heterocyclic building block.

This technical guide provides researchers, scientists, and drug development professionals with an authoritative framework for utilizing 1-methylisoquinoline-6-carbaldehyde. By leveraging its unique structural properties, discovery teams can rapidly access diverse chemical spaces, particularly in the development of potent kinase inhibitors and antineoplastic agents[2][3].

Mechanistic Rationale & Structural Significance

The utility of 1-methylisoquinoline-6-carbaldehyde stems from the synergistic interplay of its three primary structural features:

  • The Isoquinoline Core (Hinge-Binding Motif): The nitrogen atom within the isoquinoline ring acts as a critical hydrogen bond acceptor. In kinase targets (such as BMPR2 and ROCK), this core mimics the adenine ring of ATP, anchoring the molecule into the kinase hinge region[3][4].

  • The 1-Methyl Substitution: The methyl group at the C1 position provides essential steric shielding to the adjacent nitrogen, modulating the molecule's basicity and lipophilicity. Furthermore, it offers a synthetic handle for late-stage functionalization (e.g., via C-H activation or halogenation).

  • The 6-Carbaldehyde Group: Positioned to project into the deep hydrophobic pocket of a kinase active site, the highly reactive electrophilic aldehyde serves as an ideal hub for divergent synthesis. It readily undergoes reductive aminations, condensations, and olefinations to generate extensive structure-activity relationship (SAR) libraries[5].

G A 1-Methylisoquinoline- 6-carbaldehyde (Core Scaffold) B Reductive Amination (NaBH(OAc)3, DCE) A->B Amines C Condensation (Thiosemicarbazide, EtOH) A->C Acid Catalyst D Knoevenagel Condensation (Active Methylene, Base) A->D Heat E Kinase Inhibitors (e.g., BMPR2, ROCK) B->E F Antineoplastic Agents (Thiosemicarbazones) C->F G Fluorescent Probes / Schiff Bases D->G

Workflow of 1-methylisoquinoline-6-carbaldehyde derivatization in drug discovery.

Quantitative Data Presentation: Reaction Metrics

The following table summarizes the validated reaction parameters and expected outcomes for the primary synthetic pathways utilizing this precursor.

Reaction PathwayKey Reagents & CatalystsTypical Reaction TimeExpected Yield RangePrimary Biological Target
Reductive Amination Amine, NaBH(OAc)₃, AcOH, DCE12-14 hours (RT)65% - 85%Kinases (e.g., BMPR2, ROCK)[3]
Thiosemicarbazone Condensation Thiosemicarbazide, H₂SO₄, EtOH4-6 hours (Reflux)75% - 90%Ribonucleotide Reductase (Cancer)[2]
Schiff Base Formation Primary Amine, EtOH, Heat3-5 hours (Reflux)70% - 85%Antimicrobial / Anti-inflammatory[5]

Experimental Protocols & Methodologies

Protocol A: Synthesis of Isoquinoline-based Kinase Inhibitors via Reductive Amination

Context: Reductive amination converts the rigid aldehyde into a flexible, sp³-hybridized aminomethyl linker. This flexibility allows the appended hydrophobic tail to optimally orient within the kinase binding pocket, maximizing Van der Waals interactions[3][4].

Mechanistic Causality: The choice of Sodium triacetoxyborohydride (NaBH(OAc)₃) over Sodium borohydride (NaBH₄) is critical. NaBH(OAc)₃ is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted 6-carbaldehyde group or the isoquinoline ring itself. The addition of acetic acid lowers the pH, accelerating the formation of the electrophilic iminium species, which is essential for the reaction to proceed efficiently at room temperature.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert nitrogen (N₂) atmosphere, dissolve 1-methylisoquinoline-6-carbaldehyde (1.0 eq, 1.0 mmol) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Imine Formation: Add glacial acetic acid (1.5 eq) dropwise to catalyze imine formation. Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 10 minutes to prevent sudden exotherms.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction via LC-MS; the disappearance of the precursor mass (m/z [M+H]⁺ 172.07) and the appearance of the product mass confirm successful imine reduction.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure aminomethyl isoquinoline derivative.

Pathway Ligand TGF-β / BMP Ligands Receptor BMPR2 / Type II Receptor (Kinase Domain) Ligand->Receptor Binds & Activates SMAD SMAD 1/5/8 Phosphorylation Receptor->SMAD ATP-Dependent Kinase Activity GeneExp Osteogenic / Oncogenic Gene Expression SMAD->GeneExp Nuclear Translocation Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->Receptor Blocks ATP Hinge Region

Mechanism of action for isoquinoline-based kinase inhibitors targeting the BMPR2 pathway.

Protocol B: Synthesis of Antineoplastic Thiosemicarbazones via Condensation

Context: Isoquinoline-carboxaldehyde thiosemicarbazones are potent antineoplastic agents. They function primarily by chelating intracellular iron, thereby inhibiting ribonucleotide reductase (an iron-dependent enzyme crucial for DNA synthesis) and generating cytotoxic reactive oxygen species (ROS)[2][5].

Mechanistic Causality: This reaction relies on the high electrophilicity of the 6-carbaldehyde carbon. The addition of catalytic sulfuric acid protonates the carbonyl oxygen, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde. This makes it highly susceptible to nucleophilic attack by the terminal amine of the thiosemicarbazide. Refluxing in ethanol ensures complete dissolution of the precursors and drives the equilibrium forward.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-methylisoquinoline-6-carbaldehyde (1.0 eq, 1.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add the appropriate thiosemicarbazide derivative (1.0 eq) to the stirring solution.

  • Catalysis: Add 2-3 drops of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4-6 hours.

  • Isolation & Validation (Self-Validation): Cool the reaction mixture to 0°C in an ice bath to induce precipitation. The purity of the precipitate can be visually validated by its crystalline nature and subsequently confirmed by TLC (Hexane:EtOAc 1:1), where a single spot distinct from the starting material should be observed.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold ethanol followed by diethyl ether, and dry in a vacuum desiccator to obtain the pure thiosemicarbazone derivative.

References

  • 1-Methylisoquinoline-6-carbaldehyde CAS#: 1416713-19-3 ChemicalBook
  • Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone ResearchG
  • The Rising Potential of 6-Chloroisoquinoline-1-carbaldehyde Derivatives in Drug Discovery: A Technical Guide BenchChem
  • Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening PMC / N
  • Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening | Journal of Medicinal Chemistry ACS Public

Sources

Reductive amination protocols using 1-methylisoquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Reductive Amination Protocols for 1-Methylisoquinoline-6-carbaldehyde

Introduction & Mechanistic Rationale

Reductive amination is a cornerstone technique in medicinal chemistry, providing a highly versatile method for synthesizing secondary and tertiary amines[1]. The functionalization of the 1-methylisoquinoline-6-carbaldehyde scaffold is of particular interest to drug development professionals, as the isoquinoline core is a privileged structure frequently embedded in kinase inhibitors, GPCR ligands, and other neuroactive therapeutics[1].

Causality in Reagent Selection: The fundamental challenge in reductive amination is preventing the premature reduction of the starting aldehyde directly into an alcohol byproduct. The reaction must be carefully orchestrated so that the aldehyde first reacts with the amine to form an intermediate imine (or iminium ion), which is then reduced[1][2].

  • The Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, commonly abbreviated as STAB) is the optimal reagent for this protocol[1]. The three electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the boron-hydride bond. This makes STAB much milder than sodium borohydride (NaBH₄), allowing it to selectively target the protonated imine/iminium species while leaving the unreacted 1-methylisoquinoline-6-carbaldehyde intact[1][3].

  • The Solvent System: Anhydrous 1,2-dichloroethane (DCE) is selected over protic solvents (like methanol) or standard ethers (like THF). DCE provides superior solubility for both the isoquinoline substrate and the STAB reagent, stabilizing the ionic iminium intermediate and minimizing solvolysis of the reducing agent[3].

  • Scaffold Dynamics: The basic nitrogen of the 1-methylisoquinoline ring acts as an internal buffer. The 1-methyl group provides steric bulk near the ring nitrogen, protecting it from unwanted side reactions, while the 6-carbaldehyde position remains highly accessible for rapid nucleophilic attack by the incoming amine.

Mechanistic Pathway Visualization

Mechanism A 1-Methylisoquinoline- 6-carbaldehyde B Iminium Ion Intermediate A->B + Amine (- H2O) C Target Amine Product A->C Direct Reduction (Minimized by STAB) B->C + NaBH(OAc)3 Selective Reduction

Mechanistic pathway highlighting iminium formation and selective hydride reduction.

Quantitative Data: Reaction Optimization

The following table synthesizes optimization data for the reductive amination of isoquinoline carbaldehydes. It demonstrates the causality behind the selected protocol parameters, specifically highlighting why STAB in DCE is the gold standard for this transformation[2][3].

Reducing AgentSolventAdditiveTemp (°C)Conversion to Amine (%)Alcohol Byproduct (%)
NaBH₄MeOHNone25< 20%> 75%
NaBH₃CNMeOHAcOH (1.0 eq)2560 - 70%10 - 15%
NaBH(OAc)₃THFNone2580 - 85%< 5%
NaBH(OAc)₃ DCE None 25 > 95% < 2%

Note: NaBH₄ causes rapid direct reduction of the aldehyde. NaBH(OAc)₃ in DCE provides the optimal balance of reactivity and selectivity, virtually eliminating the alcohol byproduct[3].

Experimental Protocol: A Self-Validating System

This methodology is engineered as a self-validating system. By isolating the imine formation step prior to the addition of the reducing agent and implementing strict in-process controls, the protocol ensures that hydride transfer only occurs once the aldehyde has been fully converted. This eliminates the primary failure mode of the reaction[1][2].

Workflow Step1 1. Reagent Mixing Aldehyde + Amine in DCE Step2 2. Imine Formation Stir at RT (30 min) Step1->Step2 Step3 3. In-Process Control Validate Imine via LC-MS Step2->Step3 Step4 4. Hydride Addition Portion-wise STAB Step3->Step4 [M+H]+ Imine Confirmed Aldehyde Consumed Step5 5. Quench & Workup NaHCO3 (aq) + Extraction Step4->Step5 Complete Reduction Step6 6. Final Product Purified Amine Step5->Step6

Workflow of the self-validating reductive amination process.

Step-by-Step Methodology

Materials Required:

  • 1-Methylisoquinoline-6-carbaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 eq)[1]

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-methylisoquinoline-6-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous DCE to achieve a concentration of approximately 0.1 - 0.2 M[1].

    • Causality: Maintaining a concentration of 0.1-0.2 M prevents intermolecular side reactions (such as dimerization) and ensures the exotherm during the reduction phase remains manageable.

  • Amine Addition & Imine Formation: Add the selected primary or secondary amine (1.0 - 1.2 eq) to the solution. Stir the mixture at room temperature for 20 - 30 minutes under an inert atmosphere (Nitrogen or Argon)[1]. (Note: If utilizing a highly electron-deficient amine, the addition of 1.0 eq of glacial Acetic Acid is recommended to facilitate iminium ion formation[3]).

  • Self-Validation Check 1 (In-Process Control): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Validation Metric: The chromatogram must show the disappearance of the aldehyde mass and the appearance of the imine/iminium [M+H]+ peak. Do not proceed to step 4 until this is confirmed.

  • Addition of Reducing Agent: Once imine formation is validated, carefully add sodium triacetoxyborohydride (1.4 - 1.5 eq) to the reaction mixture in small portions over 5 - 10 minutes[1][3].

    • Causality: Portion-wise addition controls the exothermic hydride transfer, preventing thermal degradation of the intermediate and suppressing off-target reductions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reduction is typically complete within 2 to 18 hours, depending heavily on the steric hindrance of the amine[1][3].

  • Quenching & Self-Validation Check 2: Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

    • Validation Metric: Vigorous gas evolution (H₂ gas) will occur. Stir vigorously for 15 - 30 minutes until gas evolution completely ceases. This visual cue confirms the destruction of all residual reactive borohydride species, preventing downstream purification issues[1].

  • Extraction and Workup: Transfer the biphasic mixture to a separatory funnel. Separate the organic (DCE) layer. Extract the remaining aqueous layer with DCM or EtOAc (2 x 20 mL)[1].

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography. Because the resulting 1-methylisoquinoline amine is highly basic, utilize a DCM/MeOH gradient containing 1% Triethylamine (Et₃N) to prevent streaking on the silica gel[2].

References

  • Title: Hitchhiker's guide to reductive amination Source: Organic Chemistry Portal URL: [Link]

Sources

Application Notes and Protocols for the Chromatographic Separation of 1-Methylisoquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chromatographic separation of 1-methylisoquinoline-6-carbaldehyde, a key intermediate in pharmaceutical synthesis and materials science. Recognizing the critical need for high-purity forms of this compound, we present methodologies spanning normal-phase, reversed-phase, and gas chromatography. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for each procedural choice, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Purifying 1-Methylisoquinoline-6-carbaldehyde

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. 1-Methylisoquinoline-6-carbaldehyde, with its reactive aldehyde functionality and substituted isoquinoline ring, serves as a versatile building block for more complex molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages of a synthesis.

The synthesis of isoquinoline-1-carbaldehydes often involves the oxidation of the corresponding 1-methylisoquinolines, for example, using selenium dioxide.[1][2] This reaction, while effective, can result in a crude product containing unreacted starting material, over-oxidation products, and inorganic byproducts. Therefore, robust chromatographic purification methods are essential.

This guide will explore the following techniques for the purification of 1-methylisoquinoline-6-carbaldehyde:

  • Normal-Phase Column Chromatography: A fundamental and widely used technique for the purification of moderately polar organic compounds.

  • High-Performance Liquid Chromatography (HPLC): Offering higher resolution and efficiency for both analytical and preparative-scale separations.

  • Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable compounds.

Physicochemical Properties and Their Chromatographic Implications

A successful chromatographic separation is predicated on understanding the physicochemical properties of the analyte. For 1-methylisoquinoline-6-carbaldehyde, the key features are:

  • Polarity: The presence of the aromatic isoquinoline ring system, the nitrogen heteroatom, and the polar carbaldehyde group imparts a moderate polarity to the molecule. The predicted XlogP value of 2.0 suggests a compound that is amenable to both normal-phase and reversed-phase chromatography.[3]

  • Solubility: Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and alcohols. This solubility is crucial for sample preparation and for choosing an appropriate mobile phase.

  • Volatility: The related compound, 1-methylisoquinoline, has a boiling point of 126-128 °C at 16 mmHg, indicating that 1-methylisoquinoline-6-carbaldehyde should be sufficiently volatile for gas chromatography analysis.[4][5]

These properties guide the selection of the stationary and mobile phases for each chromatographic technique, as detailed in the following sections.

Normal-Phase Column Chromatography: A Preparative Workhorse

Normal-phase chromatography, utilizing a polar stationary phase (typically silica gel) and a non-polar mobile phase, is an excellent first-line technique for the preparative-scale purification of 1-methylisoquinoline-6-carbaldehyde, particularly after its synthesis.[1][2]

Causality Behind Experimental Choices
  • Stationary Phase: Silica gel is the standard choice due to its high surface area and the presence of silanol groups that can interact with the polar aldehyde and the nitrogen of the isoquinoline ring via hydrogen bonding.[6]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically employed. The separation is based on the differential partitioning of the components between the stationary and mobile phases. Less polar impurities will elute first, followed by the desired product, and finally, more polar impurities.

  • Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the separation.

Detailed Protocol for Preparative Normal-Phase Column Chromatography

Objective: To purify crude 1-methylisoquinoline-6-carbaldehyde from synthetic reaction mixtures.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to determine the optimal eluent for separation. The ideal system will show good separation between the product spot and major impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[6]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired product.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 1-methylisoquinoline-6-carbaldehyde.

Workflow for Normal-Phase Chromatography

cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation TLC TLC Analysis of Crude Material Pack Pack Column with Silica Gel TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Analyze Combine Combine Pure Fractions Monitor->Combine Identify Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of 1-methylisoquinoline-6-carbaldehyde by normal-phase column chromatography.

High-Performance Liquid Chromatography (HPLC): For High Resolution and Purity

HPLC offers significantly higher resolution and speed compared to traditional column chromatography, making it ideal for both analytical purity assessment and preparative-scale purification when very high purity is required.[7] Both normal-phase and reversed-phase HPLC can be employed.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is a common starting point, providing a non-polar stationary phase that retains compounds through hydrophobic interactions.

  • Mobile Phase: A mixture of water (often with a buffer and/or acid modifier) and an organic solvent like acetonitrile or methanol is used.[8] The separation is achieved by a gradient where the percentage of the organic solvent is increased over time, eluting more hydrophobic compounds.

  • Detector: A UV detector is highly suitable, as the isoquinoline ring system is a strong chromophore.

Detailed Protocol for Analytical RP-HPLC:

Objective: To assess the purity of a sample of 1-methylisoquinoline-6-carbaldehyde.

ParameterRecommended ConditionsRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for good resolution and efficiency in reversed-phase separations.
Mobile Phase A 0.1% Formic Acid in WaterThe acid helps to protonate the isoquinoline nitrogen, leading to sharper peaks and improved chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[8]
Gradient 10-90% B over 20 minutesA broad gradient is a good starting point for method development to ensure elution of all components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity.[9]
Detection UV at 254 nmThe aromatic system of isoquinoline absorbs strongly in this region.[10]
Injection Vol. 10 µLA typical volume for analytical HPLC.

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Normal-Phase HPLC (NP-HPLC)

NP-HPLC can also be effective, particularly for separating isomers.

Causality Behind Experimental Choices:

  • Stationary Phase: A silica or a diol-bonded phase column can be used.

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar modifier like isopropanol or ethanol.

Detailed Protocol for Analytical NP-HPLC:

ParameterRecommended ConditionsRationale
Column Silica, 150 x 4.6 mm, 5 µmProvides a polar stationary phase for normal-phase interactions.
Mobile Phase A HexaneA non-polar solvent for the mobile phase.
Mobile Phase B IsopropanolA polar modifier to control retention.
Gradient 5-50% B over 20 minutesA gradient will help to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CFor consistent retention times.
Detection UV at 254 nmStrong absorbance by the isoquinoline chromophore.[10]
Injection Vol. 10 µLStandard analytical injection volume.

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Hexane:Isopropanol).

HPLC Method Development Workflow

Start Define Separation Goal (Purity, Preparative) ChooseMode Choose Mode (RP-HPLC or NP-HPLC) Start->ChooseMode RP_Params Select RP Column (e.g., C18) & Mobile Phase (H2O/ACN) ChooseMode->RP_Params Hydrophobic NP_Params Select NP Column (e.g., Silica) & Mobile Phase (Hexane/IPA) ChooseMode->NP_Params Polar Run Run Initial Gradient RP_Params->Run NP_Params->Run Eval Evaluate Resolution & Peak Shape Run->Eval Optimize Optimize Gradient, Flow Rate, Temp. Eval->Optimize Sub-optimal Validate Validate Method Eval->Validate Optimal Optimize->Run Re-run

Caption: A logical workflow for developing an HPLC method for 1-methylisoquinoline-6-carbaldehyde.

Gas Chromatography (GC): For Volatility-Based Analysis

GC is a powerful technique for separating and analyzing volatile compounds.[11] Given the volatility of related isoquinolines, GC is a suitable method for assessing the purity of 1-methylisoquinoline-6-carbaldehyde, particularly for detecting volatile impurities.

Causality Behind Experimental Choices
  • Stationary Phase: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is a good starting point. This provides a balance of dispersive and dipole-dipole interactions.

  • Injector and Detector: A split/splitless injector is standard. A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds.[12]

  • Temperature Program: A temperature ramp is used to elute compounds with different boiling points over time.

Detailed Protocol for Analytical GC-FID

Objective: To determine the purity and identify any volatile impurities in a sample of 1-methylisoquinoline-6-carbaldehyde.

ParameterRecommended ConditionsRationale
Column (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, robust column for a wide range of analytes.[13]
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/minInert carrier gases. Hydrogen can provide better efficiency at higher flow rates.
Injector Temp. 250 °CEnsures rapid volatilization of the sample without degradation.
Injector Mode Split (e.g., 50:1)Prevents column overloading for a concentrated sample.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA typical temperature program to separate compounds with a range of boiling points.
Detector Flame Ionization Detector (FID)A universal detector for carbon-containing compounds.
Detector Temp. 300 °CPrevents condensation of the eluted compounds.
Injection Vol. 1 µLStandard injection volume for GC.

Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Conclusion

The successful purification of 1-methylisoquinoline-6-carbaldehyde is a critical step in its utilization for further chemical synthesis. This guide has provided a comprehensive overview of three key chromatographic techniques: preparative normal-phase column chromatography, high-resolution HPLC, and GC for volatile analysis. By understanding the underlying principles and following the detailed protocols, researchers can confidently select and optimize a separation method that meets their specific purity and scale requirements. The self-validating nature of these protocols, rooted in established chromatographic theory, ensures a robust and reproducible approach to obtaining high-purity 1-methylisoquinoline-6-carbaldehyde.

References

  • Váradi, A., et al. (2015). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. Available at: [Link]

  • IntechOpen (2021). Chiral Alkaloid Analysis. IntechOpen. Available at: [Link]

  • Slevec, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available at: [Link]

  • American Chemical Society (2007). Diastereomeric Reissert Compounds of Isoquinoline and 6,7-Dimethoxy-3,4-dihydroisoquinoline in Stereoselective Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health (2008). A Versatile Synthesis of Substituted Isoquinolines. PMC. Available at: [Link]

  • Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry. Available at: [Link]

  • Masaryk University. Separation methods: Chromatography. Available at: [Link]

  • Science of Synthesis (2005). Product Class 5: Isoquinolines. Thieme.
  • Academia.edu (2001). Efficient Synthesis of Chiral Isoquinoline and Pyrido[1,2-b]-isoquinoline Derivatives via Intramolecular Heck Reactions. Advanced Synthesis & Catalysis. Available at: [Link]

  • PubChem. 1-methylisoquinoline-6-carbaldehyde. PubChem. Available at: [Link]

  • ResearchGate (2013). Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. Available at: [Link]

  • MDPI (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • ResearchGate (2025). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. ResearchGate. Available at: [Link]

  • Acta Poloniae Pharmaceutica (2014). DEVELOPMENT AND VALIDATION OF THE GC METHOD FOR THE QUANTITATIVE DETERMINATION OF SEMI-VOLATILE SOLVENTS IN THE PHARMACEUTICAL SUBSTANCE. Acta Poloniae Pharmaceutica.
  • International Journal of Pharmaceutical Research and Applications (2021). Chromatography – Separation Tool in Bioanalysis. IJPRA. Available at: [Link]

  • LOCKSS (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. Heterocycles.
  • Royal Society of Chemistry (2008). A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes Supplementary Information. Organic and Biomolecular Chemistry.
  • MACHEREY-NAGEL.
  • ChemSynthesis (2025). 1-methylisoquinoline. ChemSynthesis. Available at: [Link]

  • NIST. Isoquinoline, 1-methyl-. NIST WebBook. Available at: [Link]

  • MDPI (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]

  • ResearchGate (2026). Implementation of the HPLC method in the pharmaceutical analysis of isoquinoline alkaloid. ResearchGate. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex.
  • Shimadzu (2018). Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120. Shimadzu. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting impurities during 1-methylisoquinoline-6-carbaldehyde crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-methylisoquinoline-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this key intermediate. Our focus is on providing practical, field-proven insights to help you identify, troubleshoot, and eliminate impurities, thereby ensuring the integrity of your final compound.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of 1-methylisoquinoline-6-carbaldehyde, from identifying the source of impurities to optimizing the purification process.

Part 1: Common Impurities and Their Origins

Q1: What are the typical impurities I should expect when working with 1-methylisoquinoline-6-carbaldehyde?

A1: Impurities in your product can originate from various stages of the synthetic and workup process.[1] They are generally classified into three categories: organic impurities, inorganic impurities, and residual solvents.[2][3]

  • Organic Impurities: These are the most common and structurally similar to the target compound.

    • Unreacted Starting Materials: A primary impurity is often the starting material, 1-methylisoquinoline, especially if the oxidation reaction did not go to completion.[3]

    • By-products: Side-reactions are a frequent source of impurities.[3] For this specific molecule, a common by-product is the over-oxidation of the aldehyde to 1-methylisoquinoline-6-carboxylic acid.

    • Intermediates: Depending on the synthetic route, intermediates may be carried through to the final step.[1][3]

    • Degradation Products: The aldehyde functional group can be sensitive to air oxidation, especially at high temperatures, leading to the formation of the corresponding carboxylic acid.[4]

  • Inorganic Impurities: These typically arise from reagents and catalysts used during the synthesis.[5]

    • Residual Metals: If a metal catalyst was used in the synthesis (e.g., for dehydrogenation in some isoquinoline syntheses), traces may remain.[4][5]

    • Inorganic Salts: Salts from reagents or pH adjustments during workup can contaminate the final product.[2]

  • Residual Solvents: Solvents used in the reaction or purification steps can become trapped in the crystal lattice.[2][4] Common examples include toluene, methanol, or ethyl acetate.

Q2: My final product has a brownish or yellowish tint. What is the likely cause?

A2: A persistent color in the crystalline product, especially a yellow or brown hue, is typical for nitrogen-containing heterocycles and often indicates the presence of minor, highly conjugated impurities or degradation products. These can arise from prolonged heating or exposure to air during the reaction or workup. While often present in trace amounts, they can be difficult to remove by simple crystallization.

Part 2: Crystallization Troubleshooting: Problems & Solutions

Q3: I've completed the reaction, but my product is an oil and won't crystallize. What should I do?

A3: Oiling out is a common problem that indicates the compound's melting point is below the temperature of the solution or that impurities are preventing crystal lattice formation. Here is a systematic approach to induce crystallization:

  • Concentrate the Solution: The most common reason for crystallization failure is using too much solvent.[6] Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Then, allow it to cool slowly again.[7]

  • Induce Crystallization: If the solution appears supersaturated but no crystals form, try the following:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]

    • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the supersaturated solution. This will act as a template for further crystallization.[8]

  • Re-evaluate the Solvent System: If the above methods fail, the chosen solvent may be inappropriate. Your compound might be too soluble. Try introducing a small amount of an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with the primary solvent) dropwise until the solution becomes faintly cloudy, then warm slightly to clarify and cool slowly.[8]

Q4: My crystallization yield is very low. What are the most common causes and how can I improve it?

A4: A low yield is a frustrating but solvable issue. The primary culprits are usually related to solvent choice and procedural execution.[6][8]

  • Cause 1: Excessive Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize precipitation.[8] If the yield is still poor, a different solvent or a mixed-solvent system is necessary.[6]

  • Cause 2: Too Much Solvent: Using more than the minimum amount of hot solvent required to dissolve the solid will leave a significant portion of your product in the mother liquor.[6][9]

    • Solution: Always use the minimum volume of hot solvent to just dissolve the crude product. You can test the mother liquor for remaining product by spotting it on a TLC plate or by evaporating a small sample to see if significant residue remains.[6]

  • Cause 3: Premature Crystallization: If the product crystallizes in the funnel during hot filtration, significant loss can occur.

    • Solution: Use a heated or pre-warmed funnel and fluted filter paper for rapid filtration. Adding a small excess of hot solvent (5-10%) before filtering can also help keep the product in solution.[9]

  • Cause 4: Excessive Washing: Washing the collected crystals with too much solvent or with a solvent at room temperature can dissolve a portion of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[8]

Q5: My crystals have formed, but they are discolored. How can I remove colored impurities?

A5: Colored impurities require targeted removal steps.

  • Activated Charcoal Treatment: For many organic impurities, adding a small amount of activated charcoal to the hot solution can be effective. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.

    • Caution: Use charcoal sparingly, as it can also adsorb your product, reducing the yield. Do not add charcoal to a boiling solution, as it can cause violent bumping.

  • Repeat Crystallization: A second recrystallization is often sufficient to remove residual color and improve purity.[9]

  • Column Chromatography: If discoloration persists, the impurities may have similar solubility profiles to your product. In this case, purification by column chromatography over silica gel is the most effective method.[9][10]

Q6: The solid "crashes out" of solution as a fine powder instead of forming nice crystals. Why does this happen?

A6: Rapid precipitation, or "crashing out," typically occurs when the solution cools too quickly, trapping impurities within the rapidly forming solid.[6] This defeats the purpose of crystallization.

  • Solution: Slow down the cooling process.

    • Re-heat the solution to re-dissolve the solid.

    • Add a small amount of extra solvent (5-10% more) to slightly decrease the saturation level.[6]

    • Allow the flask to cool slowly on the benchtop, insulated with a cork ring and covered. Do not move it directly to an ice bath. Slow cooling promotes the growth of larger, purer crystals.[9]

Part 3: Analytical and Characterization Techniques

Q7: How can I quickly assess the purity of my crystallized product?

A7: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment.[11][12] A pure compound should ideally appear as a single spot on the TLC plate. Run a co-spot with your starting material and the crystallized product to confirm the absence of the former. The presence of multiple spots indicates impurities.

Q8: What analytical methods should I use for definitive characterization and impurity identification?

A8: A combination of spectroscopic techniques is essential for full characterization and to comply with regulatory standards if applicable.[1][5]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation.[13][14] For 1-methylisoquinoline-6-carbaldehyde, you should look for:

    • A singlet for the aldehyde proton (CHO) around 9-10 ppm.

    • A singlet for the methyl group (CH₃).

    • The characteristic aromatic protons of the isoquinoline ring system.

    • The absence of impurity signals, such as the methyl peak of unreacted 1-methylisoquinoline in a different chemical environment or a broad peak for a carboxylic acid proton (>10 ppm).

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify the mass of unknown impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and is a standard method for quality control.[4]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, particularly the strong carbonyl (C=O) stretch of the aldehyde group (typically ~1700 cm⁻¹).[1]

Troubleshooting Workflow

The following diagram provides a visual guide to the decision-making process when encountering common crystallization challenges.

TroubleshootingWorkflow start Crystallization Problem Encountered oil_or_no_xtal oil_or_no_xtal start->oil_or_no_xtal Product is an oil or no crystals form low_yield low_yield start->low_yield Yield is low colored_xtal colored_xtal start->colored_xtal Crystals are colored or impure crashes_out crashes_out start->crashes_out Solid crashes out as a fine powder reduce_solvent 1. Reduce solvent volume (evaporate) oil_or_no_xtal->reduce_solvent Is solution clear? check_solubility 1. Check solubility (cool thoroughly) low_yield->check_solubility Possible Causes charcoal 1. Recrystallize with activated charcoal colored_xtal->charcoal Initial Steps slow_cooling 1. Re-dissolve solid crashes_out->slow_cooling Primary Cause: Cooling too fast induce_xtal 2. Induce crystallization (scratch/seed) reduce_solvent->induce_xtal change_solvent 3. Change solvent or use anti-solvent induce_xtal->change_solvent Still no crystals? min_solvent 2. Use minimum hot solvent check_solubility->min_solvent wash_cold 3. Wash crystals with minimal ICE-COLD solvent min_solvent->wash_cold recrystallize 2. Perform a second recrystallization charcoal->recrystallize Still colored? chromatography 3. Purify by column chromatography recrystallize->chromatography Still impure? add_solvent 2. Add 5-10% more solvent slow_cooling->add_solvent cool_slowly 3. Cool SLOWLY to room temp before using ice bath add_solvent->cool_slowly

Caption: A decision tree for troubleshooting common crystallization issues.

Data Summary Table
Table 1: Solvent Selection for Recrystallization

Choosing the right solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.[9] The polarity of the solvent plays a key role in both dissolving the target molecule and leaving impurities behind.[15][16]

SolventPolarityBoiling Point (°C)Comments & Typical Use
Ethanol Polar Protic78Good general-purpose solvent for moderately polar compounds. Often dissolves the aldehyde well when hot.
Ethyl Acetate Moderately Polar77A versatile solvent. Can be a good choice if the product is too soluble in alcohols.
Toluene Non-polar111Effective for less polar compounds. Its high boiling point allows for a large temperature gradient for crystallization.
Hexanes/Heptane Non-polar69 / 98Often used as an anti-solvent in a mixed-solvent system with a more polar solvent like ethyl acetate or ethanol.
Ethyl Acetate/Hexane VariableVariableA very common and powerful mixed-solvent system. The ratio can be fine-tuned to achieve ideal solubility.
Dichloromethane/Hexane VariableVariableUseful for recrystallizing moderately polar compounds. The product is dissolved in a minimum of dichloromethane, and hexane is added as the anti-solvent.[17]
Experimental Protocols
Protocol 1: General Recrystallization of 1-methylisoquinoline-6-carbaldehyde

This protocol provides a standardized workflow for purification.

  • Solvent Selection: Choose an appropriate solvent or solvent system based on small-scale solubility tests (see Table 1).[9]

  • Dissolution: Place the crude 1-methylisoquinoline-6-carbaldehyde in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) with swirling until the solid is just dissolved. Use the minimum amount of hot solvent.[7][9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl and heat the mixture for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[9]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[8]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of your crude material and your crystallized product in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane). Also prepare a solution of the starting material (1-methylisoquinoline) if available.

  • Spotting: Use a capillary tube to spot small, concentrated dots of each solution onto the origin line. It is good practice to co-spot the crude material and the starting material in one lane to help with identification.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Analysis: A pure product should show a single spot. Compare the Rƒ value of the product spot with the spots from the crude material and starting material to assess purification.[12]

References
  • Impurities Characterization in Pharmaceuticals: A Review. (2019). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Isoquinoline Impurities and Related Compound. Veeprho.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Isoquinoline EP Impurities & USP Related Compounds. SynThink.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (n.d.). Research and Reviews: Journal of Pharmaceutical Quality Assurance.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). Journal of Pharmaceutical Analysis.
  • Technical Support Center: Purification of Isoquinoline Derivatives. Benchchem.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Pharmaceutical impurities: A review of their importance in drug safety and efficacy. (2025). International Journal of Pharmaceutical Research and Applications.
  • ISOQUINOLINE. Ataman Kimya.
  • Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. Benchchem.
  • Process for the preparation of aromatic aldehydes. (n.d.). Google Patents.
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega.
  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. (2022). Molecules.
  • SOP: CRYSTALLIZATION. (n.d.). Community College of Rhode Island.
  • Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract. (n.d.). Journal of Chromatographic Science.
  • The Effect of Solvent on Crystal Growth and Morphology. (n.d.). ResearchGate.
  • TLC and PC in Isolation, Identification and Characterization of Allelochemicals. (n.d.). ResearchGate.

Sources

Technical Support Center: Isolation and Purification of 1-Methylisoquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers regarding the isolation of functionalized heterocycles. 1-Methylisoquinoline-6-carbaldehyde is a highly valuable building block in drug discovery, but its purification from complex reaction mixtures presents unique challenges.

The molecule possesses a basic isoquinoline nitrogen (prone to streaking on silica) and a reactive, electrophilic aldehyde group (sensitive to oxidation and acidic degradation). Whether your crude mixture originates from the manganese dioxide (MnO₂) oxidation of an alcohol or the lithium aluminum hydride (LiAlH₄) reduction of an ester 1, this guide provides a self-validating, step-by-step troubleshooting system designed to maximize your yield and purity.

Workflow A Crude Reaction Mixture B Aqueous Workup (pH Control) A->B C TLC / LC-MS Check B->C D Flash Chromatography (TEA-Deactivated Silica) C->D Complex F Recrystallization (Hexane/EtOAc) C->F Clean E Purity > 95%? D->E E->D No E->F Yes G Pure 1-Methylisoquinoline- 6-carbaldehyde F->G

Caption: Decision-making workflow for purifying 1-methylisoquinoline-6-carbaldehyde.

Phase 1: Aqueous Workup & Pre-Purification

Causality & Logic: Synthesis routes for isoquinoline carbaldehydes often leave behind heavy metal particulates (e.g., MnO₂) or inorganic salts. Because the isoquinoline nitrogen is mildly basic, acidic byproducts can protonate it, dragging your target compound into the aqueous waste. By strictly controlling the pH during the aqueous workup, we force the molecule into its neutral "free base" form, ensuring it partitions efficiently into the organic layer while water-soluble impurities are washed away.

Extraction A Protonated Isoquinoline (Aqueous Soluble) B Add NaHCO3 (Neutralization) A->B C Free Base Form (Organic Soluble) B->C D Extract w/ EtOAc (Product Isolated) C->D

Caption: Mechanism of pH-controlled extraction for basic isoquinoline derivatives.

Step-by-Step Methodology
  • Filtration: If MnO₂ was used as an oxidant, filter the crude mixture through a tightly packed pad of Celite to remove insoluble manganese residues. Rinse the pad thoroughly with ethyl acetate (EtOAc) 1.

  • Quenching & Neutralization: Concentrate the filtrate and redissolve the residue in dichloromethane (DCM) or EtOAc. Wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts and deprotonate the isoquinoline nitrogen.

  • Extraction: Extract the aqueous layer 3 times with DCM to ensure complete recovery of the moderately polar aldehyde.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Troubleshooting FAQ

Q: My crude material is a dark, oily residue that won't dissolve well in EtOAc. How should I proceed? A: Dark, oily residues often indicate the presence of polymeric impurities or trapped inorganic salts. Dissolve the crude in a more polar solvent mixture like DCM/MeOH (9:1) for the initial transfer, then perform the NaHCO₃ wash. If stubborn emulsions form, filtering the biphasic mixture through a small Celite plug will break the emulsion by removing suspended micro-particulates.

Phase 2: Chromatographic Purification

Causality & Logic: 1-Methylisoquinoline-6-carbaldehyde contains a basic nitrogen that interacts strongly with the acidic silanol groups on standard silica gel, causing severe tailing (streaking). Furthermore, aldehydes can undergo degradation on highly active silica. To counteract this, the silica gel must be deactivated using a non-nucleophilic base like triethylamine (TEA) 2. This ensures sharp elution bands and prevents compound loss.

Quantitative Data: Solvent System Optimization

Table 1: Evaluation of solvent systems for 1-methylisoquinoline-6-carbaldehyde purification.

Solvent System (v/v)AdditiveTarget RfObservations & Causality
Hexanes / EtOAc (70:30)None0.15 - 0.20Severe streaking; poor resolution from polar impurities due to silanol binding.
Hexanes / EtOAc (50:50)1% TEA0.30 - 0.35Optimal separation; sharp bands due to neutralized silica gel matrix.
DCM / MeOH (95:5)0.5% TEA0.45 - 0.50Good for highly polar crude mixtures, but increases the risk of co-eluting impurities.
Step-by-Step Methodology
  • Column Preparation: Prepare a slurry of silica gel (30:1 ratio to crude mass) in Hexanes/EtOAc (80:20) containing 1% TEA (v/v). Pack the column and flush with 2 column volumes of the TEA-containing solvent to fully deactivate the acidic silanol groups.

  • Sample Loading: Dissolve the crude product in a minimum amount of DCM. If the compound is poorly soluble, perform dry loading by adsorbing the crude onto a small amount of neutral silica, drying it to a free-flowing powder, and adding it to the top of the column.

  • Elution: Run a gradient elution starting from 20% EtOAc in Hexanes (with 1% TEA) and gradually increase to 50% EtOAc. Monitor fractions via TLC (UV active at 254 nm).

  • Self-Validating Isolation: Combine fractions containing the pure product and evaporate the solvent. Validation: Run a quick ¹H NMR. You should observe the characteristic aldehyde proton as a distinct singlet at ~10.24 ppm and the C1-methyl group as a singlet at ~2.95 ppm 3, 4.

Troubleshooting FAQ

Q: I am still seeing streaking on my TLC plate even with TEA. What could be the cause? A: Streaking can also result from overloading the column. Ensure your crude-to-silica ratio is at least 1:30. If streaking persists, the crude mixture might contain carboxylic acid byproducts (from over-oxidation of the aldehyde). These require a stricter basic wash (pH > 9) during the aqueous workup phase to remove prior to chromatography.

Q: My compound seems to be degrading on the column, yielding a lower mass recovery. A: Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air and reactive surfaces. Minimize the time the compound spends on the column by using pressurized flash chromatography rather than gravity chromatography, and purge your collection flasks with nitrogen.

Phase 3: Recrystallization & Final Polishing

Causality & Logic: While chromatography is excellent for separating structurally distinct impurities, it may fail to remove trace isomers or co-eluting colored impurities. Recrystallization leverages differential solubility and the highly ordered crystal lattice of the pure compound to exclude these final trace contaminants, elevating purity from ~95% to >99% 2.

Step-by-Step Methodology
  • Dissolution: Place the chromatographed solid in an Erlenmeyer flask. Add a minimal amount of boiling EtOAc until the solid just dissolves.

  • Hot Filtration: If any insoluble particulate matter remains, quickly filter the hot solution through fluted filter paper to prevent premature crystallization.

  • Crystallization: Slowly add hot hexanes dropwise until the solution becomes slightly cloudy (the cloud point). Add a single drop of EtOAc to clear the solution, then allow the flask to cool slowly to room temperature undisturbed.

  • Harvesting: Once crystals form, cool the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum.

Troubleshooting FAQ

Q: My product is "oiling out" instead of forming crystals. How do I fix this? A: Oiling out occurs when the compound separates as a liquid phase rather than a solid, often because the solvent mixture cools too quickly or the crude is not sufficiently pure. To fix this, reheat the mixture until the oil dissolves, add a slightly more polar solvent (like a few drops of EtOAc), and allow it to cool much more slowly. Adding a seed crystal of pure 1-methylisoquinoline-6-carbaldehyde can also force nucleation and prevent oiling out.

References

  • Google Patents. "Preparation method of isoquinoline-6-formaldehyde" (CN104370813A).
  • The Journal of Organic Chemistry. "Rh(III)-Catalyzed Mild Synthesis of Isoquinoline Derivatives from N-Chloroimines and Alkenes." ACS Publications. [Link]

Sources

Validation & Comparative

A Definitive Guide to the Structural Validation of 1-Methylisoquinoline-6-carbaldehyde by 2D NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison and workflow for the structural validation of 1-methylisoquinoline-6-carbaldehyde, a key heterocyclic building block. We will delve into the synergistic application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and Mass Spectrometry (MS), offering not just procedural steps but the underlying scientific rationale for each experimental choice. This document is designed to be a self-validating system of protocols, grounded in authoritative principles of spectroscopic analysis.

The Analytical Imperative: Why a Multi-Technique Approach?

Reliance on a single analytical technique for structural elucidation is fraught with ambiguity. While one-dimensional ¹H and ¹³C NMR provide essential information about the chemical environment of individual nuclei, they often fall short in definitively assigning complex spin systems and quaternary carbons. Mass spectrometry, on the other hand, yields crucial data on molecular weight and elemental composition but offers limited insight into the specific arrangement of atoms. The synergistic use of 2D NMR and high-resolution mass spectrometry provides a comprehensive and robust framework for structural validation, leaving little room for uncertainty.

I. Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry serves as the initial and indispensable step in our analytical workflow, providing the molecular weight and elemental formula of 1-methylisoquinoline-6-carbaldehyde.

A. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of 1-methylisoquinoline-6-carbaldehyde is prepared in a suitable volatile solvent, such as methanol or acetonitrile (approximately 1 mg/mL).

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is employed in positive electrospray ionization (ESI) mode.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The instrument is calibrated to ensure high mass accuracy. Data is acquired over a mass range that encompasses the expected molecular ion.

B. Data Interpretation and Expected Results

For 1-methylisoquinoline-6-carbaldehyde (C₁₁H₉NO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 172.0757.

Parameter Expected Value
Molecular FormulaC₁₁H₉NO
Monoisotopic Mass171.0684
[M+H]⁺172.0757
[M+Na]⁺194.0576

The high mass accuracy of the measurement (typically < 5 ppm) allows for the confident determination of the elemental composition, a critical first step in structural validation.

C. Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

To further corroborate the structure, tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable clues about the connectivity of the molecule.

Experimental Protocol:

  • Precursor Ion Selection: The [M+H]⁺ ion (m/z 172.0757) is isolated in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID): The isolated precursor ion is subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell, leading to fragmentation.

  • Fragment Ion Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer.

Predicted Fragmentation Pathway:

The fragmentation of isoquinoline derivatives often involves characteristic losses.[1][2] For 1-methylisoquinoline-6-carbaldehyde, key expected fragmentations include:

  • Loss of CO (28 Da): A common fragmentation for aldehydes, leading to a fragment ion at m/z 144.0811.

  • Loss of CH₃ (15 Da): Cleavage of the methyl group, resulting in a fragment at m/z 157.0600.

  • Loss of HCN (27 Da): A characteristic fragmentation of the isoquinoline ring system.

G M_H [M+H]⁺ m/z 172.0757 frag1 [M+H-CO]⁺ m/z 144.0811 M_H->frag1 - CO frag2 [M+H-CH₃]⁺ m/z 157.0600 M_H->frag2 - CH₃

Caption: Predicted MS/MS fragmentation of 1-methylisoquinoline-6-carbaldehyde.

II. 2D NMR Spectroscopy: Assembling the Structural Puzzle

With the molecular formula confirmed, 2D NMR spectroscopy is employed to establish the precise connectivity of the atoms. A suite of experiments (COSY, HSQC, and HMBC) provides a detailed map of the proton and carbon framework.

A. Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Approximately 5-10 mg of purified 1-methylisoquinoline-6-carbaldehyde is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[3]

  • Instrumentation: A high-field NMR spectrometer (≥ 400 MHz) is used to acquire the spectra.

  • 1D Spectra Acquisition: Standard ¹H and ¹³C{¹H} NMR spectra are acquired first to identify the chemical shifts of all proton and carbon signals.

  • 2D Spectra Acquisition: COSY, HSQC, and HMBC spectra are subsequently acquired.

B. Predicted ¹H and ¹³C NMR Chemical Shifts

Based on known data for isoquinoline and its derivatives, the following chemical shifts are predicted for 1-methylisoquinoline-6-carbaldehyde.[3][4]

Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
1-CH₃~2.8~20
3~8.5~143
4~7.6~121
5~8.2~128
6-CHO~10.1~192
7~8.0~130
8~7.9~127
4a-~137
8a-~129
6-~135
1-~160
C. Deciphering the 2D NMR Data

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[5] This is instrumental in piecing together the spin systems within the molecule.

Expected Correlations:

  • A cross-peak between H-3 and H-4.

  • A cross-peak between H-7 and H-8.

  • A cross-peak between H-5 and the proton at position 4, if long-range coupling is observed.

Caption: Expected COSY correlations for 1-methylisoquinoline-6-carbaldehyde.

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[6] This allows for the unambiguous assignment of all protonated carbon signals.

Expected Correlations:

  • The methyl proton signal (~2.8 ppm) will correlate with the methyl carbon signal (~20 ppm).

  • The aldehyde proton signal (~10.1 ppm) will correlate with the aldehyde carbon signal (~192 ppm).

  • Each aromatic proton signal will correlate with its corresponding aromatic carbon signal.

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton, as it reveals correlations between protons and carbons that are two or three bonds away.[5] This is crucial for connecting the different spin systems and for assigning quaternary carbons.

Key Expected HMBC Correlations for Structural Confirmation:

  • Methyl Group Placement: The protons of the 1-CH₃ group should show correlations to C-1 and C-8a.

  • Aldehyde Group Placement: The aldehyde proton (6-CHO) should show correlations to C-6 and C-5.

  • Ring Fusion: Protons on one ring should show correlations to carbons in the other ring, confirming the isoquinoline core structure. For example, H-4 should correlate to C-4a and C-5, and H-5 should correlate to C-4a and C-6.

G cluster_isoquinoline Isoquinoline Core cluster_substituents Substituents C1 C-1 C3 C-3 C4 C-4 C4a C-4a C5 C-5 C6 C-6 C7 C-7 C8 C-8 C8a C-8a Me_protons 1-CH₃ Protons Me_protons->C1 ³J Me_protons->C8a ³J CHO_proton 6-CHO Proton CHO_proton->C5 ³J CHO_proton->C6 ²J

Caption: Key HMBC correlations confirming substituent positions.

III. Comparative Analysis with Alternative Techniques

While 2D NMR and MS form the gold standard for structural elucidation of small molecules, other techniques can provide complementary information.

Technique Information Provided Advantages Limitations
X-ray Crystallography Definitive 3D structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which may be difficult to obtain.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple to perform.Provides limited information on the overall connectivity of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the conjugated system.Sensitive and quantitative.Not structurally specific.

For 1-methylisoquinoline-6-carbaldehyde, IR spectroscopy would confirm the presence of the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H and C=C stretches. UV-Vis spectroscopy would show absorptions characteristic of the extended aromatic system. While useful, neither technique can provide the detailed structural map afforded by the combination of 2D NMR and mass spectrometry.

Conclusion

The structural validation of 1-methylisoquinoline-6-carbaldehyde is a clear demonstration of the power of a multi-technique analytical approach. High-resolution mass spectrometry provides the foundational data of molecular formula, while a suite of 2D NMR experiments (COSY, HSQC, and HMBC) meticulously pieces together the atomic connectivity. This systematic and self-validating workflow ensures the highest degree of confidence in the assigned structure, a critical requirement for any research or development endeavor.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed, 2020. [Link]

  • Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. ACS Publications, 2011. [Link]

  • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

  • Thermal fragmentation of quinoline and isoquinoline N-oxides in the ion source of a mass spectrometer. PubMed. [Link]

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare. [Link]

  • Fragmentation pattern of isoquinoline (Scheme 3). ResearchGate. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Semantic Scholar. [Link]

  • Electronic Supporting Information. Rsc.org. [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. [Link]

  • Product Class 5: Isoquinolines. Thieme. [Link]

  • Isoquinoline-6-carboxaldehyde (C10H7NO). PubChemLite. [Link]

  • Isoquinoline, 1-methyl-. NIST WebBook. [Link]

  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry. [Link]

  • Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols 1. ACS Publications. [Link]

  • 2D NMR spectra of the compound: a) COSY, b) HSQC, and c) HMBC. ResearchGate. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • 1-methylisoquinoline. ChemSynthesis. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Prezi. [Link]

  • (PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. ResearchGate. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the landscape of rational drug design, 1-methylisoquinoline-6-carbaldehyde (CAS: 1416713-19-3)[1][2] and its structural analogues serve as privileged scaffolds for developing potent anticancer agents[3]. While the carbaldehyde itself acts primarily as a synthetic intermediate, its conversion into α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) unlocks profound cytotoxic potential[4].

This guide objectively compares the cytotoxic performance of 1-methylisoquinoline-6-carbaldehyde derivatives against related analogues (such as 6-fluoro and unsubstituted isoquinolines). Designed for researchers and drug development professionals, this document synthesizes comparative efficacy data with the underlying mechanistic causality, providing field-proven, self-validating protocols for evaluating these highly specialized redox-active compounds.

Mechanistic Causality: Why Structure Dictates Cytotoxicity

To understand the cytotoxicity of these compounds, one must look beyond basic receptor binding and examine their role as metal ionophores . The isoquinoline nitrogen, coupled with the carbaldehyde-derived thiosemicarbazone moiety, forms a highly stable tridentate ligand system capable of chelating physiological transition metals—most notably Copper (Cu²⁺)[4].

The Role of Iterative Substitution

The specific placement of methyl and fluoro groups on the isoquinoline ring fundamentally alters the thermodynamics of the resulting copper complex:

  • Methylation (e.g., 1-methylisoquinoline derivatives): Alters the steric environment and electron density of the ring, tuning the reduction potential of the chelated copper center to favor intracellular redox cycling[4].

  • Fluorination (e.g., 6-fluoroisoquinoline derivatives): Density Functional Theory (DFT) calculations demonstrate that adding an electron-withdrawing fluorine atom at the 6-position significantly enhances ligand-copper complex stability and facilitates the ease of metal-center reduction[4][5].

The Cytotoxic Cascade

Once the Cu(II)-ligand complex enters the cancer cell, it acts as a Trojan horse. It accumulates in the mitochondria, disrupting the mitochondrial electron transport chain (mtETC)[4]. The forced reduction of Cu(II) to Cu(I) drives the catalytic generation of Reactive Oxygen Species (ROS). This massive oxidative burst causes severe replication stress and DNA strand breaks, ultimately triggering the Ataxia-telangiectasia and Rad3-related (ATR) kinase DNA Damage Response (DDR) pathway, leading to apoptosis[4].

MOA HCT Isoquinoline-6-carbaldehyde Derivative Complex Cu(II)-Ligand Complex HCT->Complex Chelates Cu Physiological Cu(II) Cu->Complex Binds mtETC mtETC Dysfunction Complex->mtETC Accumulates in Mitochondria ROS ROS Generation mtETC->ROS Induces DNA DNA Damage (RSR) ROS->DNA Causes Strand Breaks ATR ATR Kinase Activation DNA->ATR Triggers DDR Apopt Cell Apoptosis ATR->Apopt Unresolved Stress

Mechanism of Action: Copper-dependent cytotoxicity of isoquinoline-6-carbaldehyde derivatives.

Comparative Cytotoxicity Profile

The structural evolution from basic isoquinoline hybrids to highly optimized methylated and fluorinated HCTs yields a dramatic shift in cytotoxic potency. The table below summarizes the in vitro cytotoxic activity across distinct structural classes.

Compound Scaffold / ClassKey Structural ModificationTarget Cell LineIC₅₀ ValueCopper Dependency
Unoptimized Isoquinoline Hybrids (e.g., Compounds 1a-1c)Unsubstituted isoquinoline ringA549 (Lung Adenocarcinoma)1.43 – 3.93 µMLow / Moderate
1-Methylisoquinoline-6-carbaldehyde HCTs 1-Methylation (Steric tuning)Leukemia / PDAC< 500 nMHigh
6-Fluoroisoquinoline HCTs (e.g., Lead compound HCT-13)6-Fluorination (Enhanced Cu-chelation)PANC-1 (Pancreatic), SCLC1 – 200 nMAbsolute

Data Synthesis Note: Unoptimized derivatives exhibit micromolar potency[5], whereas iterative methylation and fluorination (as seen in the HCT-13 class) push the efficacy into the low-to-mid nanomolar range[4][5].

Self-Validating Experimental Protocols

When evaluating the cytotoxicity of redox-active metal ionophores like 1-methylisoquinoline-6-carbaldehyde derivatives, standard colorimetric assays (like MTT) are fundamentally flawed. Expert Insight: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye. Because these isoquinoline compounds directly disrupt the mtETC and alter the cellular redox state[4], MTT will yield confounding false-positive or false-negative artifacts.

To ensure trustworthiness and scientific integrity , viability must be measured orthogonally via ATP quantitation (CellTiter-Glo), and the protocol must include a self-validating chelation control to prove the mechanism of action.

Protocol: Copper-Dependent Cell Viability Assay (ATP Luminescence)

Reagents Required:

  • Target Cancer Cell Lines (e.g., A549, PANC-1)

  • Test Compounds (1-methylisoquinoline-6-carbaldehyde derivatives)

  • CuCl₂ (Copper(II) chloride)

  • Bathocuproinedisulfonic acid (BCS) – A cell-impermeable Cu(I)/Cu(II) chelator

  • CellTiter-Glo® Luminescent Cell Viability Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a density of 2,000–5,000 cells/well in 100 µL of standard culture media. Incubate overnight at 37°C, 5% CO₂.

  • Copper Sensitization (The Causality Step): Because these compounds act as ionophores, their activity is limited by the availability of extracellular copper[4]. Supplement the media with physiologically relevant levels of CuCl₂ (typically 10–20 µM).

  • Compound Treatment: Treat cells with a 10-point serial dilution of the isoquinoline derivatives (ranging from 10 µM down to 0.1 nM).

  • Self-Validating Control (Chelation Rescue): In a parallel set of wells, co-treat the cells with the test compound + 100 µM BCS. Logic: If the cytotoxicity is genuinely driven by copper ionophore activity, the cell-impermeable BCS will sequester the copper, preventing the formation of the cytotoxic Cu-ligand complex, thereby fully rescuing cell viability[4].

  • Incubation: Incubate the plates for 72 hours.

  • ATP Quantitation: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout & Analysis: Record luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression (curve fit) in standard analysis software.

Workflow S1 1. Cell Culture (A549 / PANC-1) S2 2. CuCl2 Supplementation (Sensitization) S1->S2 S3 3. Compound +/- BCS (Chelation Control) S2->S3 S4 4. CellTiter-Glo (ATP Luminescence) S3->S4 S5 5. IC50 Calculation S4->S5

Self-validating experimental workflow for assessing copper-dependent cytotoxicity.

References

  • Title: Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: 1-Methylisoquinoline-6-carbaldehyde (Compound Summary) Source: PubChem / National Center for Biotechnology Information URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-methylisoquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily practice. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. 1-methylisoquinoline-6-carbaldehyde, a heterocyclic aldehyde, is a valuable building block in organic synthesis.[1] However, its structural components—an isoquinoline core and an aldehyde functional group—necessitate a rigorous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 1-methylisoquinoline-6-carbaldehyde, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. Our goal is to empower you, our scientific colleagues, to manage this research chemical with the highest degree of safety and regulatory compliance.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

  • Isoquinoline Derivatives: Compounds in the isoquinoline family are known to be biologically active.[3][4][5] Safety data for analogous compounds, such as 1-methylisoquinoline and 6-methylquinoline, indicate potential for skin and eye irritation, respiratory tract irritation, and harm if swallowed.[6][7] Furthermore, isoquinoline itself is recognized as being harmful to aquatic life with long-lasting effects.[8]

  • Aromatic Aldehydes: The aldehyde functional group is inherently reactive. Aromatic aldehydes can cause irritation to the skin, eyes, and respiratory system.[9]

Based on this analysis, 1-methylisoquinoline-6-carbaldehyde must be handled as a hazardous substance with the assumed risks outlined in the table below.

Potential HazardGHS Classification (Inferred)Rationale and Precautionary Action
Acute Oral Toxicity Warning (Category 4) Harmful if swallowed.[7][10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation Warning (Category 2) Causes skin irritation.[6][11] Avoid contact with skin. Wear appropriate protective gloves and clothing.
Eye Irritation Warning (Category 2A) Causes serious eye irritation.[6][11] Wear safety goggles or a face shield. Ensure eyewash stations are accessible.
Respiratory Irritation Warning (STOT SE 3) May cause respiratory irritation.[6] Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
Aquatic Toxicity Chronic Hazard (Category 3) Potentially harmful to aquatic life with long-lasting effects.[8][12] Prevent release into the environment.

The Core Disposal Principle: Collection as Hazardous Waste

Given the compound's hazard profile, the primary and mandatory disposal route is through your institution's Environmental Health and Safety (EHS) department as regulated hazardous chemical waste.[13][14]

On-site chemical neutralization is strongly discouraged for routine disposal. While methods exist to chemically inactivate aldehydes (e.g., oxidation to a carboxylic acid or reduction to an alcohol), these reactions can be unpredictable with a complex molecule like 1-methylisoquinoline-6-carbaldehyde.[15][16] Such procedures risk creating unknown byproducts with potentially greater hazards and may violate institutional or regulatory disposal protocols. The safest and most compliant approach is professional disposal.[17]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, ensure the following PPE is worn.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).To prevent skin contact and irritation.[18] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
Eye/Face Protection Tight-sealing safety goggles and/or a full-face shield.To protect against splashes and airborne particles causing serious eye irritation.[10]
Body Protection A laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use within a chemical fume hood.To prevent inhalation of dust or vapors that may cause respiratory irritation.[11]

Step-by-Step Disposal Protocols

The following protocols detail the procedures for collecting different forms of 1-methylisoquinoline-6-carbaldehyde waste. The fundamental principles are waste segregation, proper containment, and clear labeling.[19][20]

Protocol 4.1: Disposal of Unused or Expired Solid Compound
  • Container Selection: Obtain a designated hazardous solid waste container from your EHS department. This is typically a wide-mouth, sealable container made of a compatible material like High-Density Polyethylene (HDPE).

  • Waste Transfer: Carefully transfer the solid 1-methylisoquinoline-6-carbaldehyde from its original container into the hazardous waste container. Perform this transfer inside a chemical fume hood to minimize inhalation risk and contain any dust.

  • Labeling: Immediately label the container with a hazardous waste tag.[14] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "1-methylisoquinoline-6-carbaldehyde".

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date.[14]

  • Storage and Pickup: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of laboratory personnel.[19] Ensure it is segregated from incompatible materials. Schedule a pickup with your institution's EHS department.

Protocol 4.2: Disposal of Solutions Containing the Compound
  • Container Selection: Use a designated hazardous liquid waste container, typically a screw-cap bottle made of a chemically resistant material (e.g., HDPE or glass, depending on the solvent). Ensure the container is compatible with all components of the solution.

  • Waste Collection: Pour the liquid waste into the container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling: Label the container with a hazardous waste tag, listing all chemical constituents and their approximate percentages (e.g., "1-methylisoquinoline-6-carbaldehyde (~5%), Methanol (95%)"). Clearly indicate all associated hazards from all components.

  • Storage and Pickup: Keep the container tightly sealed when not in use.[13] Store it in secondary containment within a designated SAA. Schedule a pickup with EHS.

Protocol 4.3: Disposal of Contaminated Labware and Debris
  • Solid Waste (Non-Sharps): Items such as contaminated gloves, weighing paper, and pipette tips should be placed directly into the designated hazardous solid waste container (as in Protocol 4.1).[21]

  • Sharps Waste: Contaminated needles or razor blades must be placed in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.

  • Contaminated Glassware:

    • Initial Decontamination: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) to remove residual compound.

    • Rinsate Collection: This first rinse (rinsate) is considered hazardous liquid waste and must be collected in the appropriate liquid waste container (as in Protocol 4.2).[21]

    • Final Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.

Disposal Workflow and Spill Management

The following diagram outlines the decision-making process for the proper disposal of 1-methylisoquinoline-6-carbaldehyde waste.

G Disposal Workflow for 1-methylisoquinoline-6-carbaldehyde cluster_0 Waste Identification & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal Start Identify Waste Containing 1-methylisoquinoline-6-carbaldehyde Waste_Type Determine Waste Form Start->Waste_Type Solid Place in Labeled Solid Hazardous Waste Container Waste_Type->Solid Solid (Pure Compound, Contaminated Debris) Liquid Pour into Labeled Liquid Hazardous Waste Container Waste_Type->Liquid Liquid (Solutions) Glass Rinse with Solvent Waste_Type->Glass Contaminated Glassware Store_SAA Store Securely in Satellite Accumulation Area (SAA) Solid->Store_SAA Liquid->Store_SAA Collect_Rinsate Collect Rinsate as Hazardous Liquid Waste Glass->Collect_Rinsate Collect_Rinsate->Liquid EHS_Pickup Schedule Pickup with Environmental Health & Safety (EHS) Store_SAA->EHS_Pickup

Caption: Decision workflow for segregating and disposing of waste containing 1-methylisoquinoline-6-carbaldehyde.

Emergency Protocol: Spill Management

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as detailed in Section 3.

  • Contain Spill: For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.[10] For liquid spills, dike the spill with absorbent pads.

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Regulatory Framework

All disposal procedures must comply with local, state, and federal regulations. In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[19][20] Academic laboratories often operate under Subpart K of these regulations, which provides specific guidelines for managing laboratory waste.[20] Adherence to the protocols in this guide will help ensure compliance with these critical standards.

By treating 1-methylisoquinoline-6-carbaldehyde with the respect its chemical properties demand, we can continue our vital research while upholding our commitment to a safe and sustainable laboratory environment.

References

  • Environmental Health and Safety, University of Utah. Unwanted Hazardous Materials Disposal. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]

  • Alfa Aesar. (2007, May 21). Safety Data Sheet for 1-Methylisoquinoline. Retrieved from [Link]

  • Loba Chemie. Material Safety Data Sheet for ISO QUINOLINE TECH. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • PubChemLite. 1-methylisoquinoline-6-carbaldehyde (C11H9NO). Retrieved from [Link]

  • Aldehyde Management System. Aldehyde Disposal. Retrieved from [Link]

  • Capot Chemical. Material Safety Data Sheet for Quinoxaline-6-carbaldehyde. Retrieved from [Link]

  • NextSDS. 6-methylisoquinoline-1-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Isoquinoline, 1-methyl-. Retrieved from [Link]

  • Aldex. Aldehyde Disposal Made Easy. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 25). What are Aldehydes inhibitors and how do they work?. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-methylisoquinoline. Retrieved from [Link]

  • Journal of Biological Chemistry. (2023, April 3). Inactivation of Human Aldehyde Oxidase by Small Sulfhydryl-Containing Reducing Agents. Retrieved from [Link]

  • Chemical Research in Toxicology. (2020, January 28). Sequestration and Elimination of Toxic Aldehydes. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. 6-Methylisoquinoline. Retrieved from [Link]

  • Chemistry Steps. Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Biochemistry. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Daili Chem. (2021, November 25). Material Safety Data Sheet for INK FOR WATER COLOR PEN. Retrieved from [Link]

  • Drug Metabolism and Disposition. (2021, June 28). The Inactivation of Human Aldehyde Oxidase 1 by Hydrogen Peroxide and Superoxide. Retrieved from [Link]

  • Capot Chemical. (2026, January 3). Material Safety Data Sheet for Quinoxaline-6-carbaldehyde. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • IP Australia. Heterocyclic Nitrogen Compounds and method for obtaining the same. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]

  • Organic Process Research & Development. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

  • National Center for Biotechnology Information. Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • Energies. (2020, October 16). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • Molecules. (2023, February 14). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • Google Patents. US9018421B2 - Separation of aromatic aldehydes.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.